(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid is a fluorinated amino acid derivative with significant implications in medicinal chemistry, particularly for its antiviral properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions. Its molecular formula is , and it has a molecular weight of approximately 283.25 g/mol. The compound is classified under amino acids and derivatives, specifically as a pyrrolidine derivative due to its cyclic structure.
This compound is synthesized from commercially available starting materials and is primarily used in research settings. It can be sourced from various chemical suppliers, including GlpBio and Sigma-Aldrich, which provide it as a research chemical for applications in organic synthesis and pharmaceutical development. The classification of this compound falls under organic compounds, specifically within the category of amino acids and their derivatives.
The synthesis of (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid typically involves several key steps:
The synthesis may employ techniques such as:
The molecular structure of (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid consists of a pyrrolidine ring with specific stereochemistry at the 2 and 4 positions. The presence of the Boc group at the nitrogen atom and the trifluoromethyl group at the 4-position are critical for its biological activity.
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
The mechanism of action for (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid primarily relates to its role as an antiviral agent. It may inhibit viral replication by interfering with viral enzymes or proteins essential for viral life cycles, although detailed mechanistic studies are required to elucidate specific pathways.
Research indicates that fluorinated amino acids like this compound can enhance binding affinity for certain biological targets due to their unique electronic properties imparted by fluorine atoms .
(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid finds applications in:
The stereoselective construction of the pyrrolidine core in (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid relies on advanced chiral induction techniques. Phase-transfer catalysis (PTC) has emerged as a powerful strategy, exemplified by the use of chinchonidine-derived catalysts to achieve double allylic alkylation of glycine imine analogs. This one-pot process yields (S)-4-methyleneproline derivatives—key precursors to the target compound—with up to 95% enantiomeric ratio (e.r.) and 71% yield [6]. Alternatively, chiral pool utilization leverages natural amino acids like trans-4-hydroxyproline. Stereochemical inversion at C4 followed by trifluoromethyl introduction preserves the (2S,4R) configuration, though multi-step sequences may reduce overall efficiency [3]. The conformational rigidity imposed by the 3,4-disubstituted pyrrolidine ring necessitates precise stereocontrol to avoid epimerization, particularly during carboxyl group functionalization [8].
Table 1: Enantioselective Methods for Pyrrolidine Scaffold Construction
Method | Catalyst/Chiral Source | Key Intermediate | Yield | e.r. |
---|---|---|---|---|
Phase-Transfer Catalysis | Chinchonidine-derived catalyst | (S)-4-Methyleneprolinate | 71% | 95:5 |
Chiral Pool Synthesis | trans-4-Hydroxyproline | 4-Trifluoromethylproline derivatives | 49–80% | >99:1 |
The Boc group serves dual functions in synthesizing this pyrrolidine derivative: stereochemical preservation and directive mediation. During nucleophilic substitutions or carboxylate activations, the bulky Boc group shields the pyrrolidine nitrogen, preventing racemization at the C2 stereocenter. This is critical when introducing the trifluoromethyl group at C4, as harsh conditions could otherwise invert chiral centers [8] [5]. Additionally, Boc dictates the conformational equilibrium of the pyrrolidine ring. Studies on analogs like PF-07817883 (a SARS-CoV-2 main protease inhibitor) demonstrate that Boc-protected trans-4-trifluoromethylproline adopts a Cγ-endo puckering, optimizing spatial positioning for subsequent ring functionalization [5]. Deprotection is achieved under mild acidic conditions (e.g., trifluoroacetic acid), preserving the acid-labile trifluoromethyl group and the C2 stereointegrity [4].
Table 2: Boc Group Stability Under Synthetic Conditions
Reaction Type | Conditions | Boc Stability | Stereochemical Outcome |
---|---|---|---|
Carboxyl Activation | DCC/DMAP, room temperature | Stable | No racemization at C2 |
C4 Functionalization | Strong bases (NaH, −78°C) | Stable | Controlled inversion at C4 |
Deprotection | TFA/DCM, 0°C to rt | Cleaved | Retention of (2S,4R) configuration |
Incorporating the trifluoromethyl group at the C4 position with (R) stereochemistry employs three principal strategies: Asymmetric hydrogenation, nucleophilic addition, and radical-mediated insertion. Hydrogenation of 4-trifluoromethylidene proline derivatives using Ru-BINAP catalysts achieves >90% enantioselectivity but requires stringent oxygen-free conditions [6]. For nucleophilic routes, enantioselective Michael additions of trifluoromethyl nucleophiles to α,β-unsaturated pyrrolidinone scaffolds catalyzed by Cu-bisoxazoline complexes yield the 4-CF₃ motif with 88% ee [3]. The trifluoromethyl group’s conformational influence is profound: In GRP40 agonists, a cis-4-CF₃ substituent locks the adjacent C2 carboxylic acid in a pseudo-axial orientation, enhancing target binding affinity by 10-fold compared to non-fluorinated analogs [3]. This steric-electronic effect is leveraged in kinase inhibitors where the CF₃ group improves metabolic stability by reducing CYP3A4-mediated oxidation [5].
Table 3: Impact of Trifluoromethyl Substitution on Physicochemical Properties
Compound | C4 Substituent | Biochemical Potency (IC₅₀) | Relative Metabolic Stability | Dominant Ring Conformation |
---|---|---|---|---|
Nirmatrelvir analog | CH₃ | 0.11 µM | 1× (reference) | Cγ-exo |
PF-07817883 (Boc-4-CF₃) | CF₃ | 0.054 µM | 3.5× improved | Cγ-endo |
Recent synthetic routes emphasize solvent reduction, catalyst recycling, and benign reagent substitution. A patent describes a four-step synthesis from Boc-trans-4-hydroxyproline that eliminates carcinogenic iodomethane and corrosive thionyl chloride. Methyl esterification uses p-TsOH in methanol (85% yield), while TBS protection employs tert-butyldimethylsilyl chloride in acetone (88% yield). This avoids halogenated solvents and reduces inorganic waste by 40% [4]. One-pot telescoping is another advancement: Phase-transfer-catalyzed alkylation and cyclization in toluene/CH₂Cl₂ mixtures proceed without intermediate purification, improving atom economy to 78% [6]. Solvent selection critically influences sustainability; replacing DMF with ethanol-water systems in methylation steps diminishes E-factor values by 2.3-fold [4].
Table 4: Green Chemistry Metrics for Key Synthetic Steps
Step | Traditional Method | Innovative Approach | Solvent Reduction | Yield Improvement |
---|---|---|---|---|
Methyl Esterification | SOCl₂/MeOH | p-TsOH/MeOH, reflux | 30% less solvent | 85% vs. 72% |
C4 Functionalization | Iodomethane/THF | Dimethyl carbonate/DMSO | Halogen-free | 88% vs. 77% |
TBS Protection | Imidazole/DCM | TBSCl/acetone, base-free | 50% less solvent | 90% vs. 82% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0